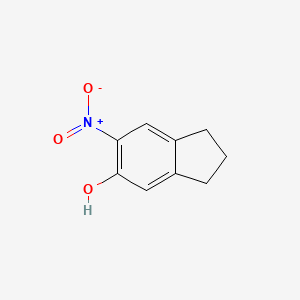

6-Nitro-2,3-dihydro-1H-inden-5-ol

Description

6-Nitro-2,3-dihydro-1H-inden-5-ol is a nitro-substituted dihydroindenol derivative. Nitro-substituted indenols are often explored for their pharmacological and material science applications due to the electron-withdrawing nitro group, which enhances reactivity and stability. For example, nitroimidazole derivatives (e.g., 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles) have demonstrated antituberculosis activity , suggesting that the nitro group’s position and substituents critically influence biological activity.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H9NO3/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5,11H,1-3H2 |

InChI Key |

RJYKSFNOWWJJOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the nitration of 5-indanol. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the sixth position of the indole ring.

Another method involves the reduction of 6-nitroindole to 6-Nitro-2,3-dihydro-1H-inden-5-ol. This reduction can be carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of 6-Nitro-2,3-dihydro-1H-inden-5-ol may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-nitro-5-indanone.

Reduction: Formation of 6-amino-5-indanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-1H-inden-5-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 6-Nitro-2,3-dihydro-1H-inden-5-ol with analogous compounds:

Key Observations :

- Nitro Group Position : The nitro group at C6 (vs. C5 in 5-Nitro-2,3-dihydro-1H-inden-2-ol) likely alters electronic distribution and steric effects, impacting reactivity and biological activity .

- Fluoro vs. Methyl Substituents : 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol exhibits a rigid structure due to fluorine’s electronegativity, whereas methyl groups in 6-Methylindan-5-ol enhance hydrophobicity, improving performance in high-temperature/high-pressure (HTHP) fluid-loss control .

Pharmacological Relevance

- Nitroimidazole analogs (e.g., OPC-67683) have been developed as antituberculosis agents, underscoring the nitro group’s role in targeting microbial metabolism .

- Cathinone derivatives with dihydroindenol backbones (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) highlight the scaffold’s versatility in psychoactive drug design , though the nitro substituent in 6-Nitro-... may redirect its bioactivity.

Material Science and Industrial Use

- Methyl and fluoro derivatives of dihydroindenol are utilized in polymer stabilization and fluid-loss additives. For instance, 6-Methylindan-5-ol’s hydrophobic methyl group improves compatibility with organic matrices , while fluorinated versions offer thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.